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Compound of Interest |

Compound Name: (+/-)-Muscarine hydrate
CAS No.: 2241280-55-5
Cat. No.: B3026339

Get Quote

Technical Guide for Research & Development
Executive Summary

Muscarine is the archetypal agonist for muscarinic acetylcholine receptors (mMAChRs).[1] While

naturally occurring muscarine is the L-(+) enantiomer

, the racemic mixture (+/-)-muscarine is frequently employed in pharmacological assays to
establish baseline agonist activity or as a reference standard in toxicological screening.

This guide delineates a convergent synthetic strategy based on the chemo-selective cyclization
of homoallylic alcohols. Unlike classical routes (e.g., Hardegger & Lohse) that rely on complex
carbohydrate degradation, this protocol utilizes a Zn-mediated Barbier-type allylation in
aqueous media. This method allows for the direct construction of the tetrahydrofuran core with
predictable relative stereochemistry, ensuring the correct cis/trans relationships required for
bioactivity.

Retrosynthetic Analysis

The strategic disconnection relies on identifying the tetrahydrofuran (THF) ring as the product
of an electrophilic cyclization. The key bond disconnections reveal Ethyl Lactate as the optimal
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chiral pool precursor (used as a racemate here) and an Allyl fragment as the nucleophile.

Strategic Logic
e C-N Disconnection: The quaternary ammonium group is installed last via nucleophilic

substitution, avoiding interference with the cyclization.

e C-O Disconnection (Ring Closure): The THF ring is formed via iodocyclization. This step is
stereodetermining; the relative configuration of the homoallylic alcohol precursor dictates the
cis/trans geometry of the product.

o C-C Disconnection: The carbon backbone is assembled via a zinc-mediated addition of allyl
bromide to an

-alkoxy aldehyde.
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Figure 1: Retrosynthetic disconnection of Muscarine showing the key iodocyclization transform.

Experimental Protocol
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Safety Warning: Muscarine is a potent neurotoxin. All procedures must be conducted in a
functioning fume hood with appropriate PPE (double nitrile gloves, face shield). Sodium
cyanide or azide are NOT used in this route, but the final product is highly toxic by ingestion
and inhalation.

Phase 1: Precursor Assembly

Objective: Preparation of the protected aldehyde substrate. Note: While Chan & Li utilized the
2,6-dichlorobenzyl ether for UV visualization, a standard Benzyl (Bn) protection is sufficient and
more cost-effective for the racemate.

¢ Protection:

o React (+/-)-Ethyl Lactate (10.0 g, 84.6 mmol) with Benzyl Bromide (1.2 eq) and Sodium
Hydride (1.5 eq) in dry DMF at 0°C.

o Quench with water, extract with Et20, and purify via silica gel chromatography.
o Yield Target: >90% (Colorless oil).

e Reduction:

[e]

Dissolve the benzyl ether (10.0 g) in dry Toluene at -78°C.

o

Add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise over 30 mins.

[¢]

Stir for 1 hour. Quench with Methanol followed by saturated Rochelle’s salt solution.

[¢]

Result:(+/-)-2-(Benzyloxy)propanal. Use immediately due to instability.

Phase 2: Aqueous Barbier Allylation (The Key Step)

Mechanism: This step establishes the

relative stereochemistry. The aqueous condition promotes a "chelation-control reversal” or
specific transition state that favors the anti-isomer required for Muscarine (vs. Epimuscarine).

Protocol:
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e Suspend Zinc powder (1.5 eq, activated) in THF/Saturated aq.
(1:5 ratio).

e Add Allyl Bromide (1.5 eq) and the Aldehyde from Phase 1 (1.0 eq) simultaneously at room
temperature.

e Stir vigorously for 3 hours. The reaction is exothermic; maintain temp <30°C.

o Workup: Filter off excess Zn. Extract filtrate with Ether (
mL).

 Purification: Flash chromatography (Hexane:EtOAc 9:1).
o Critical Step: Isolate the anti-diastereomer (major product, typically ~70:30 ratio vs syn).
o Data: The anti-alcohol leads to the correct

relative configuration.

Phase 3: lodocyclization

Objective: Formation of the tetrahydrofuran ring.

Dissolve the anti-homoallylic alcohol (1.0 g) in Acetonitrile (

, 20 mL).

Cool to 0°C in an ice bath.

Add lodine (

, 3.0 eq) portion-wise.

Stir at 0°C for 4 hours. The reaction proceeds under kinetic control to form the trans-2,5-
disubstituted THF ring.

Quench: Aqueous
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(Sodium thiosulfate) to remove excess iodine.

« Isolation: Extract with ether, dry over

, and concentrate.

o Intermediate:2-iodomethyl-4-hydroxy-5-methyl-tetrahydrofuran (protected).

Phase 4: Quaternization and Salt Formation

Objective: Installation of the ammonium headgroup and isolation of the hydrate.

o Dissolve the iodo-intermediate in Ethanolic Trimethylamine (33% solution, excess).
e Heat in a sealed pressure tube at 80°C for 12 hours.

e Cool and concentrate in vacuo to yield Muscarine lodide.

e lon Exchange (lodide

Chloride):

o Dissolve the crude iodide in water.
o Pass through a column of Amberlite IRA-400 (CI- form) resin.
o Elute with water.[2] Lyophilize the aqueous fraction.
o Crystallization: Recrystallize from Acetone/Ethanol to yield hygroscopic needles.

o Final Product:(+/-)-Muscarine Chloride Hydrate.[3]

Workflow Visualization
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Figure 2: Step-by-step synthetic workflow for (+/-)-Muscarine Chloride Hydrate via the Chan-Li

route.

Characterization & Validation

The synthesized product must be validated against established spectroscopic data. The

hydrate form is indicated by the presence of water in the crystal lattice and broad OH signals in

IR.

Analytical Data Table

Specification (Chloride

Parameter Notes
Salt)
White to off-white hygroscopic ) )
Appearance Store in desiccator (-20°C).
powder
Melting Point 180-181°C (dec) Varies with hydration level.
1.25(d, 3H,
NMR ( Characteristic singlet for
), 3.20 (s, OH, Trimethylammonium.
)
)
Highly soluble in Use
Solubility ]
, EtOH; Insoluble in for NMR analysis
] HPLC (HILIC mode) or TLC ( Visualize with Dragendorff’s
Purity Check

)

reagent.

Causality in Stereocontrol

o Why Aqueous Zn? The use of water as a co-solvent in the allylation step (Phase 2) is critical.

It accelerates the reaction and, more importantly, stabilizes the transition state that leads to

the anti-homoallylic alcohol. This anti relationship translates directly to the trans-2,5

relationship of the methyl and aminomethyl groups in the final ring structure.
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+ Why lodine? lodocyclization is stereospecific. The iodine activates the alkene, and the
internal hydroxyl group attacks the iodonium ion from the back side (anti-addition), locking
the relative stereochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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